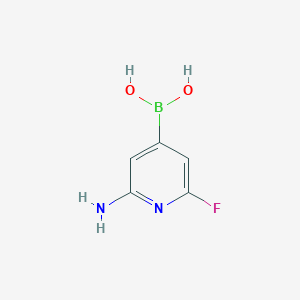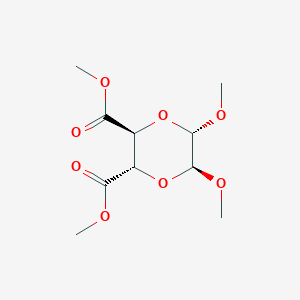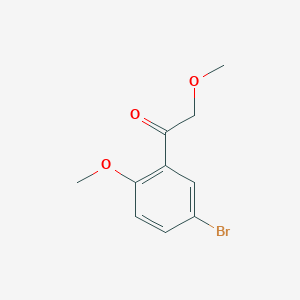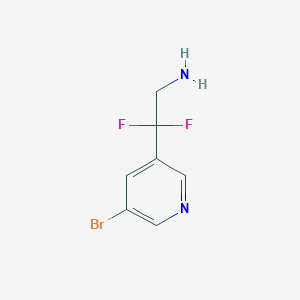
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromo group at the second position and a 4-methoxypiperidin-1-yl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Substitution Reaction: The brominated pyridine is then subjected to a nucleophilic substitution reaction with 4-methoxypiperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group on the piperidine ring can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the piperidine ring.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki, Stille, or Negishi coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, boronic acids, or organostannanes.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduced piperidine derivatives.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Synthesis: The compound can be used as a building block for the synthesis of ligands in coordination chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Drug Discovery: It can be used in the development of new drugs targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Catalysis: It may serve as a precursor for the development of new catalysts.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypiperidine moiety can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine
Comparison:
- 2-Bromo-6-(4-methoxypiperidin-1-yl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- 2-Bromo-6-(4-methylpiperidin-1-yl)pyridine has a methyl group instead of a methoxy group, which may result in different steric and electronic effects.
- 2-Bromo-6-(4-ethoxypiperidin-1-yl)pyridine contains an ethoxy group, potentially altering its solubility and reactivity.
- 2-Bromo-6-(4-hydroxypiperidin-1-yl)pyridine has a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s properties.
Eigenschaften
Molekularformel |
C11H15BrN2O |
|---|---|
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-bromo-6-(4-methoxypiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-9-5-7-14(8-6-9)11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
IEIMFVONNOXZIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B11756483.png)


![1-[(4S)-4-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B11756515.png)
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)


![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
![(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11756555.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
